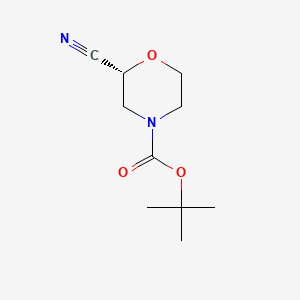
(R)-N-Boc-2-cyanomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This typically includes the compound’s chemical formula, molecular weight, and structural formula. It may also include information about the compound’s state (solid, liquid, gas) at room temperature.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity with other substances.Safety And Hazards
This involves understanding the risks associated with handling and using the compound. It may include information on the compound’s toxicity, flammability, and environmental impact.
Direcciones Futuras
This could involve predicting or proposing future research directions. For example, if the compound is a drug, future directions could include studying its efficacy in clinical trials, or investigating its potential uses in treating other diseases.
Propiedades
IUPAC Name |
tert-butyl (2R)-2-cyanomorpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZBGWUQUIKDNN-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657763 |
Source


|
| Record name | tert-Butyl (2R)-2-cyanomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Boc-2-cyanomorpholine | |
CAS RN |
1257850-78-4 |
Source


|
| Record name | tert-Butyl (2R)-2-cyanomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(Piperidin-4-yl)spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B597181.png)
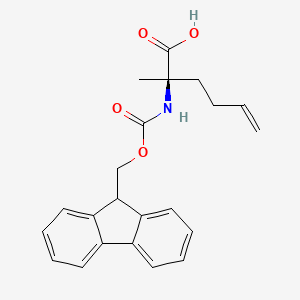
![Spiro[bicyclo[2.2.1]hept-5-ene-2,1-cyclopropane], 7-methoxy-, (1alpha,4alpha,7R*)- (9CI)](/img/no-structure.png)
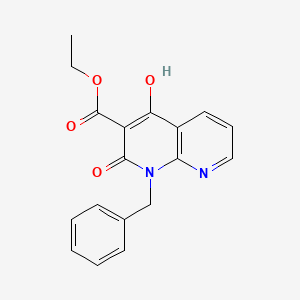
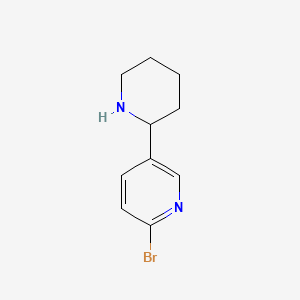
![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)

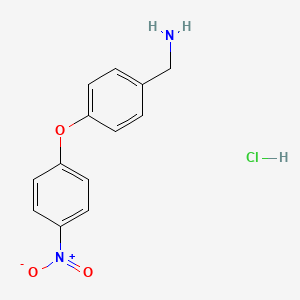
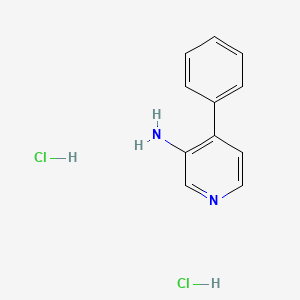
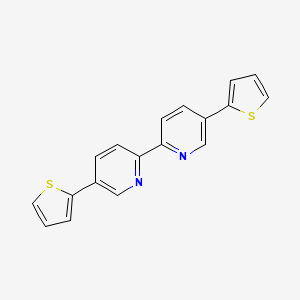
![8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B597198.png)
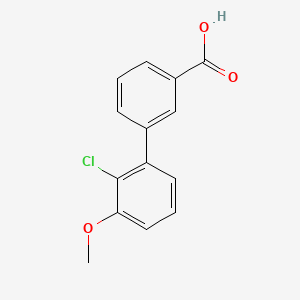

![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)